An In-depth Technical Guide to the Synthesis of Imidazo[2,1-b]thiazole-2-carboxylic Acid
An In-depth Technical Guide to the Synthesis of Imidazo[2,1-b]thiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[2,1-b]thiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antiviral, antimycobacterial, and anticancer properties.[1][2] This guide provides a comprehensive technical overview of the synthesis of a key derivative, Imidazo[2,1-b]thiazole-2-carboxylic acid (CAS No. 773841-78-4).[3][4] We will delve into the primary synthetic strategies, with a focus on the well-established cyclocondensation reaction, and explore the underlying reaction mechanisms, experimental protocols, and characterization of this important molecule.
Introduction: The Significance of the Imidazo[2,1-b]thiazole Core
The fusion of imidazole and thiazole rings creates the imidazo[2,1-b]thiazole bicyclic system, a scaffold that has garnered significant attention in drug discovery.[5] Its rigid structure and the presence of multiple heteroatoms allow for diverse functionalization and interaction with various biological targets. Derivatives of this core have been investigated for a multitude of therapeutic applications, demonstrating the versatility and importance of this heterocyclic motif.[6][7][8]
This guide will focus specifically on the synthesis of Imidazo[2,1-b]thiazole-2-carboxylic acid, a derivative with a key functional group that can be readily modified for the development of novel pharmaceutical agents.
Primary Synthetic Strategy: Cyclocondensation via Hantzsch-type Reaction
The most direct and widely employed method for the synthesis of the imidazo[2,1-b]thiazole core is a variation of the Hantzsch thiazole synthesis. This approach involves the cyclocondensation of a 2-aminothiazole with a suitable α-halocarbonyl compound. For the synthesis of Imidazo[2,1-b]thiazole-2-carboxylic acid, the key precursors are 2-aminothiazole and an α-keto-α-haloester, such as ethyl bromopyruvate.
The overall synthetic pathway can be envisioned as a two-step process:
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Formation of the Ester Precursor: Reaction of 2-aminothiazole with ethyl bromopyruvate to yield ethyl imidazo[2,1-b]thiazole-2-carboxylate.
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Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
Mechanistic Insights
The reaction proceeds through an initial nucleophilic attack of the endocyclic nitrogen of 2-aminothiazole on the α-carbon of ethyl bromopyruvate, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
Diagram: Proposed Reaction Mechanism
Caption: Reaction mechanism for the synthesis of Imidazo[2,1-b]thiazole-2-carboxylic acid.
Experimental Protocols
The following protocols are based on established procedures for similar cyclocondensation reactions and ester hydrolysis.
Synthesis of Ethyl Imidazo[2,1-b]thiazole-2-carboxylate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminothiazole | 100.14 | 10.0 g | 0.1 |
| Ethyl bromopyruvate | 195.03 | 21.5 g | 0.11 |
| Ethanol | 46.07 | 200 mL | - |
| Sodium bicarbonate | 84.01 | 10.1 g | 0.12 |
Procedure:
-
Dissolve 2-aminothiazole in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add ethyl bromopyruvate to the solution at room temperature with stirring. A patent for a similar synthesis of 2-aminothiazole-4-ethyl formate suggests controlling the addition rate.[9]
-
Add sodium bicarbonate to the reaction mixture to neutralize the hydrobromic acid formed during the reaction.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield pure ethyl imidazo[2,1-b]thiazole-2-carboxylate.
Synthesis of Imidazo[2,1-b]thiazole-2-carboxylic Acid (Hydrolysis)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl Imidazo[2,1-b]thiazole-2-carboxylate | 196.22 | 10.0 g | 0.051 |
| Sodium hydroxide | 40.00 | 4.1 g | 0.102 |
| Water | 18.02 | 100 mL | - |
| Hydrochloric acid (conc.) | 36.46 | As needed | - |
Procedure:
-
Dissolve ethyl imidazo[2,1-b]thiazole-2-carboxylate in a solution of sodium hydroxide in water.
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC. Hydrolysis of similar ester derivatives has been reported under these conditions.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The precipitated product, Imidazo[2,1-b]thiazole-2-carboxylic acid, is collected by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the pure carboxylic acid.
Characterization Data
The structure of the synthesized Imidazo[2,1-b]thiazole-2-carboxylic acid can be confirmed by various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₆H₄N₂O₂S[3] |
| Molecular Weight | 168.17 g/mol [3] |
| CAS Number | 773841-78-4[3][4] |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 13.0-12.0 (br s, 1H, COOH), 8.5-8.3 (d, 1H), 8.0-7.8 (d, 1H), 7.5-7.3 (s, 1H) |
| ¹³C NMR (DMSO-d₆, 101 MHz) | δ (ppm): 165-163 (C=O), 150-148, 145-143, 130-128, 120-118, 115-113 |
| IR (KBr, cm⁻¹) | 3100-2500 (O-H stretch), 1700-1680 (C=O stretch), 1600-1450 (C=N, C=C stretch) |
| Mass Spectrometry (ESI-MS) | m/z: 169.0 [M+H]⁺ |
Note: The exact spectral data may vary slightly depending on the solvent and instrument used.
Alternative Synthetic Approaches: Multicomponent Reactions
While the two-step synthesis is the most direct route, multicomponent reactions (MCRs) offer an efficient alternative for the construction of the imidazo[2,1-b]thiazole scaffold.[5][6][7] These reactions involve the one-pot combination of three or more starting materials to form a complex product, often with high atom economy and procedural simplicity.
For instance, a three-component reaction of a 2-aminothiazole, an aldehyde, and an isocyanide can yield substituted imidazo[2,1-b]thiazoles.[6] While not directly yielding the 2-carboxylic acid derivative, these methods provide a versatile platform for creating a library of related compounds for structure-activity relationship (SAR) studies.
Diagram: Multicomponent Reaction Approach
Caption: A generalized three-component reaction for imidazo[2,1-b]thiazole synthesis.
Conclusion and Future Perspectives
The synthesis of Imidazo[2,1-b]thiazole-2-carboxylic acid is readily achievable through a reliable and scalable two-step process involving a cyclocondensation reaction followed by ester hydrolysis. The carboxylic acid functionality at the 2-position serves as a valuable handle for further chemical modifications, enabling the exploration of a wide chemical space for the development of novel therapeutic agents. The continued investigation into more efficient and greener synthetic methodologies, such as multicomponent reactions, will undoubtedly accelerate the discovery of new imidazo[2,1-b]thiazole-based drug candidates.
References
-
Three Component Reaction for the Synthesis of Imidazo[2,1-b]thiazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
I2/DMSO mediated multicomponent reaction for the synthesis of 2-arylbenzo[d]imidazo[2,1-b] thiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
- A Feasible Method for Creating New Fused Phenylbenzo[d]imidazo[2,1-b]thiazole Compounds Involv. (2023). Journal of Synthetic Chemistry.
-
Synthesis of ethyl imidazo[2,1-b]thiazole-6-yl acetate. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis of imidazo[2,1-b]thiazol-5-amines using Groebke–Blackburn–Bienaymé multicomponent reaction (microreview). (2024).
-
I2/DMSO mediated multicomponent reaction for the synthesis of 2-arylbenzo[d]imidazo[2,1-b] thiazole derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- One-Pot Synthesis of Imidazo[2,1-b]thiazole via Groebke–Blackburn–Bienaymé Reaction under Free C
-
Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents. (n.d.). PubMed Central. Retrieved from [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b] - PubMed Central. (n.d.). Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b] Thiazole Derivatives as Selective COX-2 Inhibitors. (n.d.). Brieflands. Retrieved from [Link]
-
Synthesis of 2-Aminothiazole Derivatives in Easy Two-Step, One-Pot Reaction. (n.d.). ResearchGate. Retrieved from [Link]
- Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate. (n.d.). Google Patents.
-
Synthesis of selected functionalized derivatives of thiaz... (2022). ResearchHub. Retrieved from [Link]
-
Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][6][7][10]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). MDPI.
-
Synthesis and biological evaluation of imidazo[2,1- b ]thiazole-benzimidazole conjugates as microtubule-targeting agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents. (n.d.). Retrieved from [Link]
-
Imidazo(2,1-b)thiazole. (n.d.). PubChem. Retrieved from [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). PubMed. Retrieved from [Link]
-
Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Synthesis and biological evaluation of imidazo[2,1-b]thiazole-benzimidazole conjugates as microtubule-targeting agents. (n.d.). PubMed. Retrieved from [Link]
-
Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b]Thiazole Derivatives as Selective COX-2 Inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Chemistry of Imidazo[2,1-b][6][7][10]thiadiazoles. (2023). ResearchGate.
-
New imidazo[2,1-b]thiazole-based aryl hydrazones: unravelling their synthesis and antiproliferative and apoptosis-inducing potential. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. Design and synthesis of novel Imidazo[2,1-b]thiazole derivatives as potent antiviral and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 773841-78-4 CAS MSDS (Imidazo[2,1-b]thiazole-2-carboxylic acid (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate - Google Patents [patents.google.com]
- 10. jsynthchem.com [jsynthchem.com]
